molecular formula C17H27NO5S B021396 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate CAS No. 118811-34-0

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

Cat. No.: B021396
CAS No.: 118811-34-0
M. Wt: 357.5 g/mol
InChI Key: RAOOQXZPVIXTHJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl N-[5-(tosyloxy)pentyl]carbamate typically involves a two-step process. First, 5-amino-1-pentanol is reacted with tert-butyl dicarbonate to form the corresponding N-Boc protected amine. This intermediate is then reacted with tosyl chloride in the presence of a base such as triethylamine to yield the desired product. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate undergoes various types of chemical reactions, including substitution reactions . The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents used in these reactions include bases like triethylamine and solvents like chloroform and methanol . The major products formed from these reactions depend on the nucleophile used; for example, using a primary amine as the nucleophile would result in the formation of a new amide bond.

Scientific Research Applications

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate has several applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules . In chemistry, it serves as a building block for the preparation of more complex structures. In biology, it can be used in the modification of biomolecules for various studies. In the industrial sector, it is used in the production of fine chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(tosyloxy)pentyl]carbamate involves its ability to act as an electrophile in nucleophilic substitution reactions. The tosyl group is a good leaving group, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.

Comparison with Similar Compounds

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate can be compared with other similar compounds such as tert-butyl N-[5-(tosyloxy)hexyl]carbamate and tert-butyl N-[5-(tosyloxy)butyl]carbamate . These compounds share similar structures but differ in the length of the carbon chain. The uniqueness of tert-butyl N-[5-(tosyloxy)pentyl]carbamate lies in its specific chain length, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOOQXZPVIXTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445552
Record name 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118811-34-0
Record name 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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